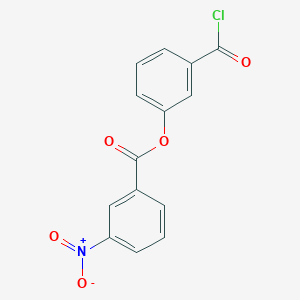![molecular formula C30H24N6 B14391485 5,5'-(Ethane-1,2-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole] CAS No. 90041-01-3](/img/structure/B14391485.png)
5,5'-(Ethane-1,2-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-(Ethane-1,2-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole] is a complex organic compound that belongs to the class of bis-indole derivatives. This compound is characterized by the presence of two indole moieties connected via an ethane-1,2-diyl linker, with each indole unit further substituted with a phenylhydrazinylidene group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
The synthesis of 5,5’-(Ethane-1,2-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole units and the phenylhydrazine derivatives.
Condensation Reaction: The indole units are then subjected to a condensation reaction with the phenylhydrazine derivatives in the presence of a suitable catalyst.
Formation of the Ethane-1,2-diyl Linker: The final step involves the formation of the ethane-1,2-diyl linker, which connects the two indole moieties. This is typically achieved through a coupling reaction using reagents such as ethylene dibromide.
化学反応の分析
5,5’-(Ethane-1,2-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the phenylhydrazinylidene groups.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
5,5’-(Ethane-1,2-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole] has several scientific research applications, including:
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 5,5’-(Ethane-1,2-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole] involves its interaction with specific molecular targets and pathways. The phenylhydrazinylidene groups are known to interact with various enzymes and receptors, leading to the modulation of biological activities. The indole moieties contribute to the compound’s ability to intercalate with DNA and inhibit the activity of certain enzymes, thereby exerting its biological effects.
類似化合物との比較
5,5’-(Ethane-1,2-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole] can be compared with other similar compounds, such as:
5,5’-(Propane-1,3-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole]: This compound has a propane-1,3-diyl linker instead of an ethane-1,2-diyl linker, resulting in different chemical and biological properties.
5,5’-(Butane-1,4-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole]: The butane-1,4-diyl linker provides additional flexibility to the molecule, which can affect its interactions with biological targets.
The uniqueness of 5,5’-(Ethane-1,2-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole] lies in its specific linker and substitution pattern, which confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
90041-01-3 |
|---|---|
分子式 |
C30H24N6 |
分子量 |
468.6 g/mol |
IUPAC名 |
phenyl-[5-[2-(3-phenyldiazenyl-1H-indol-5-yl)ethyl]-1H-indol-3-yl]diazene |
InChI |
InChI=1S/C30H24N6/c1-3-7-23(8-4-1)33-35-29-19-31-27-15-13-21(17-25(27)29)11-12-22-14-16-28-26(18-22)30(20-32-28)36-34-24-9-5-2-6-10-24/h1-10,13-20,31-32H,11-12H2 |
InChIキー |
HHFRIZOUDDAXFM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=NC2=CNC3=C2C=C(C=C3)CCC4=CC5=C(C=C4)NC=C5N=NC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14391403.png)
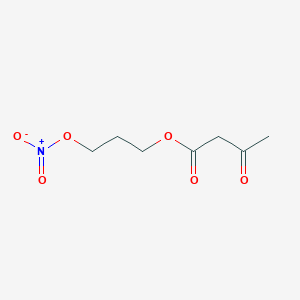


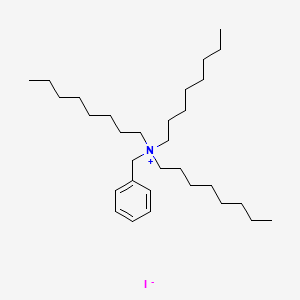
![3-(4-Ethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14391423.png)
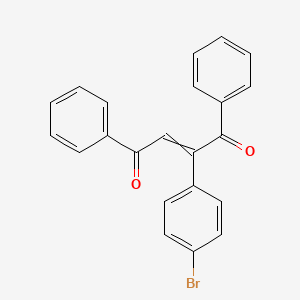
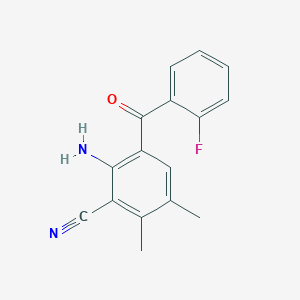
![1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one](/img/structure/B14391427.png)
![[2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene](/img/structure/B14391434.png)
![[6-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B14391452.png)
![3-[(E)-N-anilino-C-phenylcarbonimidoyl]-1H-quinolin-2-one](/img/structure/B14391453.png)

